N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, a triazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains a furan ring and a 1,2,3-triazole ring. Both furan and triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Mode of Action
The mode of action of “this compound” would likely involve interactions with biological targets via the furan and triazole rings. Furan derivatives are known to interact with various biomolecules like proteins and amino acids . Triazole rings, on the other hand, are often involved in hydrogen bonding and can act as a bioisostere for various functional groups, potentially modulating the biological activity of the compound .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to say exactly which biochemical pathways it might affect. Both furan and triazole derivatives have been found to interfere with a variety of biochemical processes, including cell division, protein synthesis, and enzymatic activity .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the known activities of furan and triazole derivatives, it could potentially have effects on cell growth, protein function, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The furan and triazole rings are then coupled through a series of reactions involving appropriate intermediates.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furfural and furfuryl alcohol.
Triazole Derivatives: Compounds like 1,2,3-triazole and its various substituted derivatives.
Uniqueness
N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a furan ring, a triazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-11(17,9-4-3-5-18-9)7-12-10(16)8-6-15(2)14-13-8/h3-6,17H,7H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFTVTYLMTBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.